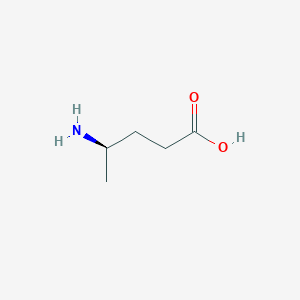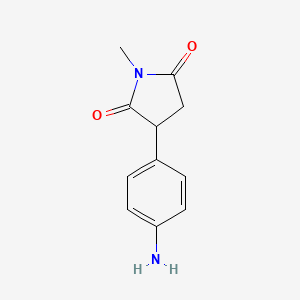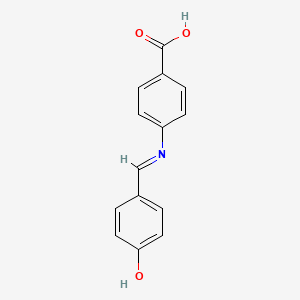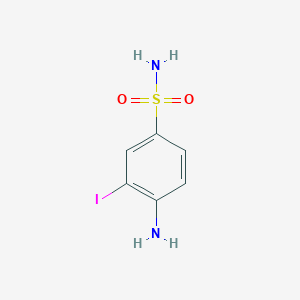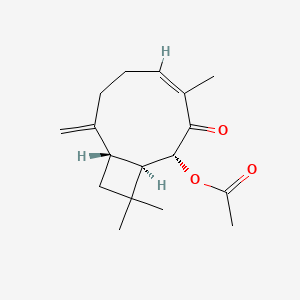
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its multiple functional groups, including an acetyloxy group, a methylene group, and a trimethyl-substituted bicyclic framework. The stereochemistry of the compound is specified by the (1R-(1R*,2R*,4E,9S*))- configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the acetyloxy group, and the addition of the methylene and trimethyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo(7.2.0)undec-4-en-3-one, 2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**
- Bicyclo(7.2.0)undec-4-en-3-one, 2-(methoxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**
Uniqueness
The uniqueness of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62346-20-7 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[(1R,2R,4E,9S)-4,11,11-trimethyl-8-methylidene-3-oxo-2-bicyclo[7.2.0]undec-4-enyl] acetate |
InChI |
InChI=1S/C17H24O3/c1-10-7-6-8-11(2)15(19)16(20-12(3)18)14-13(10)9-17(14,4)5/h8,13-14,16H,1,6-7,9H2,2-5H3/b11-8+/t13-,14+,16-/m1/s1 |
Clave InChI |
SXWKLEULMBLXJM-PCRFWOPQSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
SMILES isomérico |
C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)OC(=O)C)(C)C |
SMILES canónico |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


